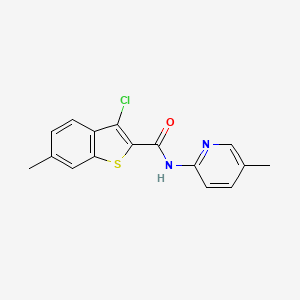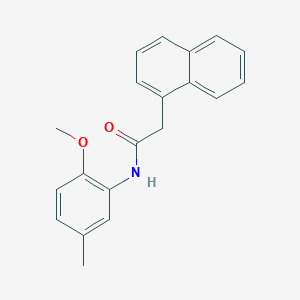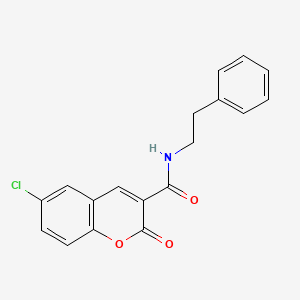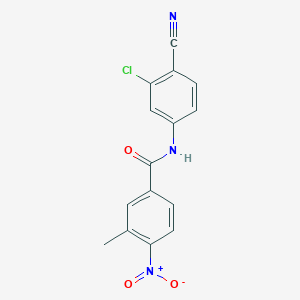![molecular formula C19H19NO4 B5694091 1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)
1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as EBSI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EBSI is a spirooxindole derivative, which is a class of compounds that have been shown to possess diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound has also been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound was also found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. In another study, this compound was found to exhibit antiviral activity against the influenza virus by inhibiting the viral neuraminidase activity.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent antiproliferative activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage is its antiviral activity against the influenza virus, which makes it a potential candidate for the development of new antiviral drugs. However, one of the limitations of this compound is its low yield, which makes it difficult to obtain large quantities for further studies.
Orientations Futures
There are several future directions for research on 1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is to investigate the mechanism of action of this compound in more detail, to better understand its potential therapeutic applications. Another direction is to explore the anticancer and antiviral activity of this compound in vivo, to determine its efficacy and safety. Additionally, further studies could be conducted to optimize the synthesis method of this compound, to increase its yield and purity.
Méthodes De Synthèse
The synthesis of 1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction between 2-ethoxybenzaldehyde and isatin in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in acetic acid. The reaction proceeds through a one-pot three-component condensation reaction, resulting in the formation of this compound as a white solid. The yield of this compound obtained through this method is around 60-70%.
Applications De Recherche Scientifique
1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In a study conducted by Zhang et al., this compound was found to possess potent antiproliferative activity against various cancer cell lines, including A549, HepG2, and MCF-7. This compound was also found to induce apoptosis in these cancer cells through the activation of caspase-3 and caspase-9. In another study, this compound was found to exhibit antiviral activity against the influenza virus by inhibiting the viral neuraminidase activity.
Propriétés
IUPAC Name |
1'-[(2-ethoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-22-17-10-6-3-7-14(17)13-20-16-9-5-4-8-15(16)19(18(20)21)23-11-12-24-19/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXXECNCKAPSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)




![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)